molecular formula C22H20ClNO6 B11149921 methyl (7-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate

methyl (7-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B11149921
M. Wt: 429.8 g/mol
InChI Key: QLEJCKJAWSYWRH-UHFFFAOYSA-N
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Description

METHYL 2-(7-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(7-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine and a chloroformate derivative.

    Methoxylation: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

    Final Coupling: The final coupling step involves the esterification of the coumarin derivative with methyl chloroacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(7-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the methoxy group using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

METHYL 2-(7-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of METHYL 2-(7-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    Warfarin: A well-known anticoagulant with a coumarin core.

    Scopoletin: A naturally occurring coumarin with various biological activities.

Uniqueness

METHYL 2-(7-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a carbamoyl group and a methoxy group on the coumarin core makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20ClNO6

Molecular Weight

429.8 g/mol

IUPAC Name

methyl 2-[7-[2-(5-chloro-2-methylanilino)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C22H20ClNO6/c1-12-4-5-14(23)8-18(12)24-20(25)11-29-15-6-7-16-13(2)17(10-21(26)28-3)22(27)30-19(16)9-15/h4-9H,10-11H2,1-3H3,(H,24,25)

InChI Key

QLEJCKJAWSYWRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C

Origin of Product

United States

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